molecular formula C17H20N4O2 B7084365 N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

Cat. No.: B7084365
M. Wt: 312.37 g/mol
InChI Key: XLUFBQJARBDYKE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a complex organic compound that features a pyrimidine ring, a benzofuran moiety, and a carboxamide group

Properties

IUPAC Name

N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-17(2)9-23-14-11(6-5-7-12(14)17)16(22)20-13-8-18-10-19-15(13)21(3)4/h5-8,10H,9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUFBQJARBDYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC=C21)C(=O)NC3=CN=CN=C3N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzofuran intermediates. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with a suitable amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . The benzofuran moiety can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)pyrimidin-5-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is unique due to its combination of a pyrimidine ring, benzofuran moiety, and carboxamide group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

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